molecular formula C18H16N2O2 B11586796 (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11586796
M. Wt: 292.3 g/mol
InChI Key: ANRWQDNDIIAQSL-XAYKYTGQSA-N
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Description

4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused tetracyclic structure, which includes a quinoline core and a nitrophenyl group. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-nitrophenyl-substituted intermediates under specific conditions. For example, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc dust or iron dust in the presence of acetic acid has been reported . This method allows for the formation of the quinoline core with the desired nitrophenyl substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 4-(2-aminophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline.

    Oxidation: Formation of quinoline N-oxides.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(2-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. Additionally, the quinoline core can participate in electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its fused tetracyclic structure and the presence of the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H16N2O2/c21-20(22)17-11-4-2-7-15(17)18-14-9-5-8-12(14)13-6-1-3-10-16(13)19-18/h1-8,10-12,14,18-19H,9H2/t12-,14-,18+/m0/s1

InChI Key

ANRWQDNDIIAQSL-XAYKYTGQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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